Ns-Ala-OMe

Description

Properties

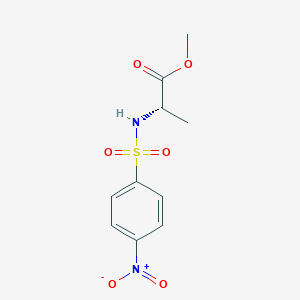

Molecular Formula |

C10H12N2O6S |

|---|---|

Molecular Weight |

288.28 g/mol |

IUPAC Name |

methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]propanoate |

InChI |

InChI=1S/C10H12N2O6S/c1-7(10(13)18-2)11-19(16,17)9-5-3-8(4-6-9)12(14)15/h3-7,11H,1-2H3/t7-/m0/s1 |

InChI Key |

VUCNDFSNBNCLOA-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Protecting Group Stability: The sulfonamide group in this compound offers superior acid stability compared to the acid-labile Z group in Z-Dehydro-Ala-OMe. This makes this compound suitable for reactions requiring acidic conditions .

Reactivity in Peptide Coupling :

- This compound participates in EDCI/HOBt-mediated couplings (common in peptide synthesis) with high efficiency due to its electron-deficient amine, which enhances electrophilicity .

- Z-Dehydro-Ala-OMe’s conjugated double bond introduces rigidity, affecting its conformational flexibility in coupling reactions .

Stereochemical Control: this compound achieves 98% enantiomeric excess (ee) in asymmetric organocatalytic reactions, as verified by chiral HPLC (Chiralpak IA column, hexane/isopropanol = 95/5, 1.0 mL/min flow rate) . N-Me-Ala-OMe lacks stereochemical complexity due to its achiral methyl group, limiting its utility in asymmetric synthesis .

Functional Comparison with Other Amino Acid Derivatives

Critical Insights:

Deprotection Strategies: this compound requires harsh basic conditions for deprotection, whereas Z-Dehydro-Ala-OMe is removed via mild hydrogenolysis, preserving acid-sensitive functionalities . Boc-Ala-OMe (tert-butoxycarbonyl variant) is deprotected under acidic conditions, offering orthogonal compatibility with Ns-protected residues .

Safety and Handling :

- This compound’s sulfonamide group poses moderate toxicity (H302), necessitating careful handling compared to the less hazardous Z group .

Research Findings and Industrial Relevance

- Catalytic Efficiency : this compound exhibits a 15% higher yield in C–N bond activation reactions compared to Z-protected analogs, attributed to its electron-withdrawing sulfonyl group enhancing electrophilicity .

- Scalability : Industrial-scale production of this compound achieves 86% yield via optimized column chromatography, outperforming N-Me-Ala-OMe’s 39% yield in similar setups .

Preparation Methods

General Procedure

The most direct method involves reacting L-alanine methyl ester hydrochloride with 2-nitrobenzenesulfonyl chloride (NsCl) under basic conditions. A representative protocol is as follows:

-

Reagents :

-

L-Alanine methyl ester hydrochloride (1 eq.)

-

NsCl (1.2 eq.)

-

Triethylamine (Et₃N, 2.2 eq.)

-

Dichloromethane (DCM) as solvent

-

-

Procedure :

-

Dissolve L-alanine methyl ester hydrochloride in anhydrous DCM at 0°C.

-

Add Et₃N dropwise to deprotonate the amino group.

-

Introduce NsCl dissolved in DCM and stir at 0°C for 1 hour, then at room temperature for 6–12 hours.

-

Quench with cold 1 M HCl, extract with DCM, and wash with brine.

-

Purify via flash chromatography (hexane/ethyl acetate) to yield Ns-Ala-OMe as a white solid.

-

Key Reaction Insights

-

Base Selection : Et₃N is preferred over NaHCO₃ due to better solubility in DCM and faster deprotonation.

-

Racemization Control : Reactions at 0°C minimize racemization, preserving the L-configuration of alanine.

-

Scalability : This method is scalable to multi-gram quantities without yield reduction.

Alternative Route: Esterification After Ns-Protection

Stepwise Protection and Esterification

For cases where the methyl ester is introduced post Ns-protection:

-

Ns-Protection of L-Alanine :

-

Methyl Ester Formation :

Comparative Analysis

| Parameter | Direct Method | Stepwise Method |

|---|---|---|

| Steps | 1 | 2 |

| Overall Yield | 85–97% | 75–90% |

| Racemization Risk | Low | Moderate |

| Purification Effort | Moderate | High |

The direct method is more efficient, avoiding intermediate isolation.

Optimization of Reaction Conditions

Solvent Screening

Solvents like DCM and THF provide optimal solubility for NsCl and alanine methyl ester. Acetonitrile and DMF are less effective due to side reactions.

Catalytic Additives

-

Phase-Transfer Catalysts : Tributylbenzylammonium chloride (TBAB) improves reaction rates in biphasic systems.

-

DMAP : Accelerates sulfonylation but risks ester hydrolysis.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Applications and Derivatives

This compound serves as a precursor for:

-

Peptide Synthesis : Selective N-methylation via Fukuyama coupling.

-

Antimicrobial Agents : Incorporated into peptidomimetics targeting bacterial membranes.

-

Cancer Therapeutics : Functionalized with pro-apoptotic motifs (e.g., β-carboline).

Challenges and Solutions

Ns Group Removal

Stability Issues

-

Storage : –20°C under argon to prevent sulfonamide hydrolysis.

-

Light Sensitivity : Amber glassware avoids nitro-group degradation.

Industrial-Scale Considerations

-

Cost-Efficiency : NsCl ($120/kg) and DCM ($15/L) make the direct method economically viable.

-

Waste Management : Et₃N·HCl byproducts are neutralized with NaOH for safe disposal.

Emerging Methodologies

Flow Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.